molecular formula C24H30O6 B564347 6alpha-Methyl Prednisone 21-Acetate CAS No. 115321-98-7

6alpha-Methyl Prednisone 21-Acetate

Cat. No. B564347
M. Wt: 414.498
InChI Key: KMSUNGHJCVAKKC-CEDBDYPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha-Methyl Prednisone 21-Acetate is a synthetic chemistry reference tool . It has a molecular formula of C24 H30 O6 and a molecular weight of 414.49 . It belongs to the Prednisolone API family .


Synthesis Analysis

Industrial processes for the synthesis of prednisone, prednisolone, hydrocortisone, dexamethasone, betamethasone, and methylprednisolone are described in the literature . The starting material is diosgenin, and the desired molecules are reached due to a good combination of chemistry and biotechnology .


Molecular Structure Analysis

The molecular formula of 6alpha-Methyl Prednisone 21-Acetate is C24 H30 O6 . Its molecular weight is 414.49 .

Scientific Research Applications

Inclusion Complexes with Cyclodextrins

Research by Larsen et al. (2005) investigated the binding interaction of 6alpha-Methyl Prednisolone with various cyclodextrins to study its solubility and structural properties. This study is pivotal for understanding how modifications in steroid structure, such as the introduction of a methyl group, can alter their interaction with cyclodextrins, potentially affecting the drug's bioavailability and stability. The findings suggest that gamma-cyclodextrin forms a stronger complex with 6alpha-Methyl Prednisolone compared to other cyclodextrins, highlighting the importance of cyclodextrin selection in drug formulation processes (Larsen et al., 2005).

Environmental Presence and Removal Efficiency

The occurrence of 6alpha-Methyl Prednisolone in sewage treatment plants and its subsequent removal efficiency were reported by Chang et al. (2007). This study first reported the concentrations of various glucocorticoids, including 6alpha-Methyl Prednisolone, in sewage treatment plants and receiving river waters, providing insights into the environmental impact and behavior of synthetic glucocorticoids. The findings also highlighted the efficiency of sewage treatment processes in removing these compounds, with 100% removal efficiency for 6alpha-Methyl Prednisolone, indicating the effectiveness of current wastewater treatment protocols in mitigating environmental contamination (Chang et al., 2007).

Anti-Inflammatory Antedrugs Development

A study by Ko et al. (2002) focused on the development of new steroidal anti-inflammatory antedrugs, including derivatives of 6alpha-Methyl Prednisolone. This research aimed at increasing the local to systemic activity ratios of potent steroidal anti-inflammatory drugs to minimize systemic adverse effects. The synthesized derivatives demonstrated dose-dependent inhibition of edema in an acute and semi-chronic croton oil-induced ear edema bioassay, indicating their potential as safer anti-inflammatory agents with reduced systemic side effects (Ko et al., 2002).

Pharmacokinetic Determinants in Synthetic Glucocorticoids

The role of 11beta-hydroxysteroid dehydrogenase types 1 and 2 as pharmacokinetic determinants for the activity of synthetic glucocorticoids, including 6alpha-Methyl Prednisolone, was explored by Diederich et al. (2002). This study provided valuable pharmacokinetic data on how structural modifications in synthetic glucocorticoids affect their efficacy and metabolism, underscoring the critical role of 11beta-hydroxysteroid dehydrogenase in the therapeutic application and effectiveness of these compounds (Diederich et al., 2002).

Safety And Hazards

While specific safety data for 6alpha-Methyl Prednisone 21-Acetate is not available, prednisolone acetate, a related compound, is classified as a reproductive toxin (Category 1B), indicating it may damage the unborn child .

Relevant Papers There are several papers that discuss related compounds such as prednisolone . These papers could provide further insights into the properties and applications of 6alpha-Methyl Prednisone 21-Acetate.

properties

IUPAC Name

[2-[(6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,21,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSUNGHJCVAKKC-CEDBDYPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652656
Record name (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Methyl Prednisone 21-Acetate

CAS RN

115321-98-7
Record name 6alpha-Methyl prednisone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-METHYL PREDNISONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656USS8K9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.